molecular formula C17H14N2O5S2 B344884 N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methyl-phthalamic acid CAS No. 309288-91-3

N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methyl-phthalamic acid

Cat. No.: B344884
CAS No.: 309288-91-3
M. Wt: 390.4g/mol
InChI Key: JDUVJTGOCLNTML-UHFFFAOYSA-N
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Description

N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methyl-phthalamic acid is a synthetic organic compound that has garnered attention in the field of medicinal chemistry This compound is characterized by the presence of a benzothiazole ring, a methanesulfonyl group, and a phthalamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methyl-phthalamic acid typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of Benzothiazole Intermediate: The synthesis begins with the preparation of the benzothiazole intermediate. This is achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.

    Introduction of Methanesulfonyl Group: The benzothiazole intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group at the 6-position of the benzothiazole ring.

    Coupling with Phthalamic Acid: The final step involves the coupling of the methanesulfonyl-benzothiazole intermediate with 4-methyl-phthalamic acid. This is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methyl-phthalamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methyl-phthalamic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Explored for its neuroprotective properties and potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methyl-phthalamic acid involves its interaction with specific molecular targets. In the context of neuroprotection, the compound is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which is beneficial for cognitive function. Additionally, the compound exhibits antioxidant properties, protecting neurons from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds share the benzothiazole and methanesulfonyl moieties but differ in the presence of a piperazine ring and propionamide group.

    Benzothiazole Derivatives: Compounds with similar benzothiazole structures but different substituents at various positions.

Uniqueness

N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methyl-phthalamic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase and provide neuroprotection sets it apart from other benzothiazole derivatives.

Biological Activity

N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methyl-phthalamic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a phthalamic acid structure, which is known for its diverse pharmacological properties. Its chemical formula is C13H12N2O4SC_{13}H_{12}N_{2}O_{4}S, indicating the presence of a sulfonyl group that enhances its biological interactions.

Biological Activity Overview

Research indicates that derivatives of benzothiazole and phthalimide exhibit various biological activities, including:

  • Anticancer Activity : Compounds derived from benzothiazole have shown promising results against various cancer cell lines. For instance, studies have demonstrated that certain benzothiazole-phthalimide hybrids possess significant anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7. The most active compounds in these studies exhibited IC50 values as low as 14.0 µM against MDA-MB-231 cells, indicating potent cytotoxicity .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. In vitro tests have shown effectiveness against both gram-positive and gram-negative bacteria, with MIC values ranging from 16 to 32 µg/mL against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae .

The mechanism by which this compound exerts its effects involves several pathways:

  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is crucial for its anticancer activity.
  • DNA Damage : Studies indicate that the compound can damage nuclear DNA in cancer cells, further contributing to its cytotoxic effects .
  • Inhibition of Cell Migration : By preventing cellular migration, the compound may reduce metastasis in cancerous tissues .

Data Summary

Activity Cell Line/Pathogen IC50/MIC Values Notes
AnticancerMDA-MB-23114.0 µMSignificant cytotoxicity observed
AnticancerMCF-726.2 µMModerate activity compared to MDA-MB-231
AntimicrobialMRSA (ATCC 43300)16 µg/mLEffective against resistant strains
AntimicrobialGram-negative bacteria32 µg/mLBroad spectrum activity noted

Case Studies

  • Study on Anticancer Properties : A recent study synthesized several benzothiazole-phthalimide hybrids and tested their effects on breast cancer cell lines. Among them, the compound with the methanesulfonyl group showed superior activity compared to others, emphasizing the importance of functional groups in enhancing biological efficacy .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties of various derivatives, revealing that compounds with similar structural motifs exhibited strong inhibitory effects against ESKAPE pathogens, which are notorious for causing hospital-acquired infections .

Properties

IUPAC Name

4-methyl-2-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S2/c1-9-3-5-11(16(21)22)12(7-9)15(20)19-17-18-13-6-4-10(26(2,23)24)8-14(13)25-17/h3-8H,1-2H3,(H,21,22)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUVJTGOCLNTML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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